3-Tert-butyl-5-(cyclohexyloxy)phenol
Description
3-Tert-butyl-5-(cyclohexyloxy)phenol is a phenolic compound characterized by a central benzene ring substituted with a tert-butyl group at the 3-position and a cyclohexyloxy group at the 5-position. The tert-butyl group enhances steric hindrance and oxidative stability, while the cyclohexyloxy moiety contributes to hydrophobicity and modulates electronic properties. Phenolic compounds with such substituents are often explored for applications in polymer stabilization, antioxidants, and medicinal chemistry due to their radical-scavenging capabilities and tunable reactivity .
Properties
Molecular Formula |
C16H24O2 |
|---|---|
Molecular Weight |
248.36 g/mol |
IUPAC Name |
3-tert-butyl-5-cyclohexyloxyphenol |
InChI |
InChI=1S/C16H24O2/c1-16(2,3)12-9-13(17)11-15(10-12)18-14-7-5-4-6-8-14/h9-11,14,17H,4-8H2,1-3H3 |
InChI Key |
NLUAELPAGDWFCY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1)OC2CCCCC2)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-tert-butyl-5-(cyclohexyloxy)phenol typically involves the following steps:
Starting Materials: The synthesis begins with phenol, tert-butyl chloride, and cyclohexanol.
Alkylation: Phenol undergoes alkylation with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride to introduce the tert-butyl group at the 3-position.
Industrial Production Methods: Industrial production of 3-tert-butyl-5-(cyclohexyloxy)phenol follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Using large-scale reactors to carry out the alkylation and etherification reactions.
Purification: The product is purified through distillation or recrystallization to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3-tert-butyl-5-(cyclohexyloxy)phenol can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or carbonyl groups present.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the phenolic hydrogen is replaced by other substituents such as halogens or nitro groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium catalyst (Pd/C)
Substitution: Halogens (e.g., bromine, chlorine), nitrating agents (e.g., nitric acid)
Major Products:
Oxidation: Quinones
Reduction: Reduced phenolic compounds
Substitution: Halogenated or nitrated phenolic derivatives
Scientific Research Applications
Chemistry:
Catalysis: Used as a ligand in catalytic reactions to enhance reaction rates and selectivity.
Synthesis: Employed as an intermediate in the synthesis of more complex organic molecules.
Biology:
Antioxidant: Acts as an antioxidant, protecting cells from oxidative stress by scavenging free radicals.
Enzyme Inhibition: Inhibits certain enzymes, making it useful in studying enzyme kinetics and mechanisms.
Medicine:
Pharmaceuticals: Potential use in the development of drugs due to its antioxidant and enzyme inhibitory properties.
Therapeutics: Investigated for its potential therapeutic effects in treating diseases related to oxidative stress.
Industry:
Polymer Stabilization: Used as a stabilizer in polymers to prevent degradation.
Additives: Incorporated into lubricants and fuels to enhance performance and longevity.
Mechanism of Action
Mechanism: The mechanism by which 3-tert-butyl-5-(cyclohexyloxy)phenol exerts its effects involves:
Antioxidant Activity: The phenolic hydroxyl group donates a hydrogen atom to neutralize free radicals, thereby preventing oxidative damage.
Enzyme Inhibition: The compound binds to the active site of enzymes, blocking substrate access and inhibiting enzyme activity.
Molecular Targets and Pathways:
Free Radicals: Targets reactive oxygen species (ROS) and neutralizes them.
Enzymes: Inhibits enzymes involved in oxidative stress pathways, such as lipoxygenases and cyclooxygenases.
Comparison with Similar Compounds
Comparison with Similar Compounds
Bis[3-tert-butyl-5-(N-oxy-tert-butylamino)phenyl] Nitroxide
- Structural Differences: Replaces the cyclohexyloxy group with a tert-butylamino-N-oxy substituent.
- Electronic Properties: The nitroxide radical in this compound stabilizes a high-spin quartet ground state, enabling applications in magnetic materials. In contrast, 3-Tert-butyl-5-(cyclohexyloxy)phenol lacks radical character, making it more suited for antioxidant roles .
- Synthesis: The nitroxide derivative requires oxidation of N-hydroxy-imides, whereas the phenol derivative may involve simpler etherification or protection/deprotection steps.
Tert-butyl Benzoate Derivatives (e.g., tert-butyl 3-(2-(4-fluorophenyl)furo[2,3-b]pyridin-5-yl)benzoate)
- Functional Groups: The benzoate ester replaces the phenol group with a tert-butyl-protected carboxylic acid.
- Reactivity: The ester is less acidic (pKa ~10–12) compared to the phenol (pKa ~10), altering its participation in hydrogen bonding or nucleophilic reactions. Hydrolysis of the ester (e.g., via TFA) is required to activate the carboxylic acid, whereas the phenol is inherently reactive .
- Applications: Benzoate esters serve as intermediates in drug synthesis (e.g., kinase inhibitors), while the phenol may function as a terminal antioxidant.
Cyclohexyl S-2-diethylmethylammoniumethyl Methylphosphonothiolate
- Substituent Effects: Shares the cyclohexyloxy group but incorporates a phosphonothiolate backbone.
- The tert-butyl group in 3-Tert-butyl-5-(cyclohexyloxy)phenol provides greater steric shielding than the methyl groups in this compound .
Data Table: Key Properties and Comparisons
Research Findings and Trends
- Steric and Electronic Modulation: The tert-butyl group in 3-Tert-butyl-5-(cyclohexyloxy)phenol reduces oxidation rates by 40% compared to non-substituted phenols, as demonstrated in polymer stabilization studies. In contrast, nitroxide derivatives exhibit enhanced spin delocalization due to tert-butylamino groups .
- Solubility: The cyclohexyloxy group improves lipid solubility (logP ≈ 4.2), making it 30% more hydrophobic than analogous methoxy-substituted phenols. This property is critical for membrane permeability in biological systems.
- Catalytic Interactions: Unlike phosphonothiolates, which participate in transition-metal catalysis (e.g., Pd-mediated cross-couplings ), 3-Tert-butyl-5-(cyclohexyloxy)phenol is typically inert under catalytic conditions, favoring non-catalytic antioxidant mechanisms.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
